molecular formula C4H9FO2 B1399771 2-Fluoro-2-methylpropane-1,3-diol CAS No. 1639042-83-3

2-Fluoro-2-methylpropane-1,3-diol

Cat. No. B1399771
M. Wt: 108.11 g/mol
InChI Key: BRUWUDHHHYZEBK-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylpropane-1,3-diol is a chemical compound with the molecular formula C4H9FO2 and a molecular weight of 108.11 . It can be prepared for use as antitumor agents .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-2-methylpropane-1,3-diol consists of four carbon atoms, nine hydrogen atoms, one fluorine atom, and two oxygen atoms . The exact 3D structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The boiling point of 2-Fluoro-2-methylpropane-1,3-diol is predicted to be 217.4±20.0 °C, and its density is predicted to be 1.137±0.06 g/cm3 . Its pKa value is predicted to be 13.91±0.10 .

Scientific Research Applications

  • Corrosion Inhibition :

    • Schiff base compounds, such as 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol, have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions (Leçe, Emregül, & Atakol, 2008).
  • Chemical Synthesis and Reactions :

    • Fluorination of 2-Methylpropane over cobalt trifluoride results in a complex mixture of polyfluoro(2-methylpropanes) and polyfluorobutanes, indicating a preference for replacing tertiary hydrogen with fluorine (Burdon, Huckerby, & Stephens, 1977).
    • 2-Methylenepropane-1,3-diol can catalyze the allylation of aldehydes in the presence of palladium catalysts and tin(II) chloride (Masuyama, Kagawa, & Kurusu, 1996).
  • Microbial Oxidation :

    • Microbial oxidation of compounds like 2-methylpropane-1,3-diol results in the formation of high optical purity β-hydroxyisobutyric acid, demonstrating selective oxidation processes (Ohta & Tetsukawa, 1979).
  • Material Science and Engineering :

    • Studies have explored the use of 2-alkyl-2-methylpropane-1,3-dithiol derivatives for creating self-assembled monolayers on gold, which are conformationally disordered and less dense than those created by normal alkanethiols (Park, Smith, & Lee, 2004).
  • Fluorination Techniques :

    • The chemoselective mono- and difluorination of 1,3-dicarbonyl compounds to produce various 2-fluoro- and 2,2-difluoro-1,3-dicarbonyl compounds has been achieved with good yields, demonstrating a practical and convenient fluorination process (Tang et al., 2019).
  • Organocatalysis :

    • A telescoped reaction for the NHC-catalyzed carbonation and aerobic esterification of glycerol and 2-amino-2-methylpropane-1,3-diol has been developed, providing highly functionalized glycerol derivatives (Axelsson, Antoine-Michard, & Sundén, 2017).

properties

IUPAC Name

2-fluoro-2-methylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO2/c1-4(5,2-6)3-7/h6-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUWUDHHHYZEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-methylpropane-1,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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